7-Bromo-1-benzothiophene-2-carbonyl chloride
Overview
Description
7-Bromo-1-benzothiophene-2-carbonyl chloride (7-BBT-2-Cl) is a brominated benzo-thiophene derivative that has been studied for its potential use in a variety of applications in synthetic chemistry, biochemistry, and pharmacology. It is a white crystalline solid that has a melting point of 136°C and a boiling point of 255°C. 7-BBT-2-Cl is one of the most widely used reagents in synthetic organic chemistry and is used in a variety of reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and reductive amination. In addition, 7-BBT-2-Cl has been studied for its potential use in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungal agents, and anticancer agents.
Scientific Research Applications
Synthesis Methods and Modifications
- The compound has been utilized in synthesis methods. For example, an efficient method for the synthesis of benzothiophene oxides from related compounds using thionyl chloride as a source for the sulfinyl group has been developed. This method allows for selective synthesis of benzothiophenes by adjusting the amount of thionyl chloride, demonstrating the versatility of these compounds in chemical synthesis (Uchida, Kinoshita, & Miura, 2020).
Chemical Reactions and Properties
- The compound is involved in various chemical reactions, such as bromocyclization processes leading to polyhalogenated platforms. These processes facilitate the creation of libraries of stereo-defined substituted benzothiophenes, highlighting its role in the development of molecular tools (Zhao, Alami, & Provot, 2017).
- The steric effect of halogen substitution in related benzothiophene compounds has been studied, indicating the impact of molecular modifications on the properties and performance of these compounds in various applications, such as organic semiconductors (Kadoya et al., 2020).
Material Science and Electronics
- In material science, particularly in the field of organic electronics, derivatives of benzothiophene, similar to 7-Bromo-1-benzothiophene-2-carbonyl chloride, have been explored for their potential as components in high-performance organic thin-film transistors. The crystal structure analysis of these compounds reveals properties conducive to semiconducting performance (Minemawari et al., 2014).
Catalysis and Synthesis
- Catalytic methods involving the use of palladium and related compounds for the synthesis of thioesters highlight the role of 7-Bromo-1-benzothiophene-2-carbonyl chloride in facilitating chemical transformations. This demonstrates its importance in synthetic chemistry and catalysis (Burhardt, Ahlburg, & Skrydstrup, 2014).
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-1-benzothiophene-2-carbonyl chloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It’s known that benzofuran derivatives, which are structurally similar to this compound, have shown significant anticancer activities . They inhibit cell growth in different types of cancer cells
Biochemical Pathways
Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
As a result, its impact on bioavailability is currently unknown .
Result of Action
Based on the known activities of similar compounds, it may have potential anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromo-1-benzothiophene-2-carbonyl chloride. For instance, it is known to be moisture sensitive . Exposure to moist air or water can cause it to react violently, liberating toxic gas . Therefore, it should be stored and handled under dry conditions to maintain its stability and efficacy .
properties
IUPAC Name |
7-bromo-1-benzothiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEHTZMCHNATBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-benzothiophene-2-carbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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